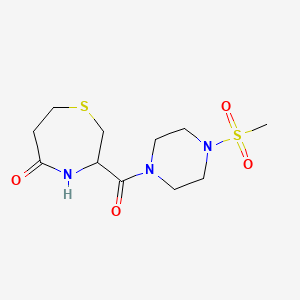

![molecular formula C13H15NO4 B6505674 N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide CAS No. 1396852-25-7](/img/structure/B6505674.png)

N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Furan is a planar five-member heterocyclic ring with 4 carbon and 1 oxygen atom. The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, furanocoumarins and many natural terpenoids . Furan derivatives have occupied a unique place in the field of medicinal chemistry. The incorporation of the furan nucleus is an important synthetic strategy in drug discovery .

Synthesis Analysis

Furan derivatives can be synthesized from various sulfur ylides and alkyl acetylenic carboxylates . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afford dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .Molecular Structure Analysis

The molecular structure of furan derivatives can be elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The energies of frontier molecular orbitals (FMO) can be computed to make clear knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) .Chemical Reactions Analysis

Furan derivatives undergo many reactions including Diels–Alder additions to electrophilic alkenes and alkynes . Hydroxymethylation gives 1,5-bis(hydroxymethyl)furan. Hydrolysis gives levulinic acid .Physical And Chemical Properties Analysis

Furan derivatives are colorless liquid, but aged samples appear amber. They possess a faint odor of burning and a bitter taste. They are miscible with but unstable in water. They are soluble in common organic solvents .Aplicaciones Científicas De Investigación

Antibacterial Activity

Furan derivatives have garnered significant attention in medicinal chemistry due to their antibacterial properties. Researchers have explored novel furan-based compounds as potential antimicrobial agents. These compounds may combat microbial resistance, which is a global concern due to the inefficacy of existing antibacterial drugs . Investigating the antibacterial activity of our compound could provide valuable insights for drug development.

Anti-Inflammatory Effects

Furans have been associated with anti-inflammatory activity. Although direct evidence for our compound is scarce, understanding its impact on inflammation pathways could contribute to drug discovery efforts. Researchers have explored furan-based molecules as potential anti-inflammatory agents .

Pharmacological Applications

Beyond the mentioned areas, furan derivatives have been investigated for various pharmacological effects, including muscle relaxation, anti-ulcer activity, and anti-anxiety properties. While direct studies on our compound are needed, its furan moiety suggests potential in these diverse fields .

Mecanismo De Acción

Target of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds generally interact with their targets through various mechanisms, depending on their specific chemical structure and the nature of the target .

Biochemical Pathways

Furan derivatives are known to interact with various biochemical pathways, leading to a wide range of downstream effects .

Pharmacokinetics

The pharmacokinetic properties of a compound greatly influence its bioavailability and therapeutic efficacy .

Result of Action

Furan derivatives are known to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Action Environment

The action of any compound can be influenced by various environmental factors, including temperature, ph, and the presence of other substances .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-8-5-11(9(2)18-8)13(16)14-6-12(15)10-3-4-17-7-10/h3-5,7,12,15H,6H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNHFXVCOHWGDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclopentyl-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide](/img/structure/B6505619.png)

![7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B6505626.png)

![N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-2,6-difluorobenzamide](/img/structure/B6505635.png)

![N'-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6505653.png)

![4-({4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}carbamoyl)-3-(thiophen-2-yl)butanoic acid](/img/structure/B6505666.png)

![3-(thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid](/img/structure/B6505668.png)

![4-{[(1-methanesulfonylpiperidin-4-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid](/img/structure/B6505669.png)

![N-[2-(furan-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide](/img/structure/B6505671.png)

![N'-(2,4-dimethoxyphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]ethanediamide](/img/structure/B6505685.png)

![N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6505688.png)

![N-[2-(furan-3-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B6505692.png)